The presence of the fluorophenol group and the benzyloxyphenyl moiety indicates potential for this compound to act as a precursor in the synthesis of more complex molecules with desired biological properties. Fluorine substitution is a common strategy in medicinal chemistry to modulate the activity and pharmacokinetics of drug candidates []. The benzyloxy protecting group can be installed and later cleaved under specific conditions to achieve the final desired structure.
The fluorinated phenol group can influence the electronic properties of the molecule, making it a candidate for investigation in material science applications. Fluorinated organic materials are of interest for their potential applications in organic electronics, optoelectronic devices, and liquid crystals due to their unique properties [].
The molecule's structure offers the possibility of chelating metal ions through the oxygen atom of the phenol group. This characteristic could be valuable in the design of ligands for metal complexes used in catalysis or other applications.
Although there's a lack of specific research on this compound's bioactivity, the presence of the fluorophenol group can sometimes be associated with antifungal or antibacterial properties []. Further research would be needed to determine if 4-(3-Benzyloxyphenyl)-2-fluorophenol (95%) exhibits any such activity.
4-(3-Benzyloxyphenyl)-2-fluorophenol is an organic compound distinguished by its unique structural features, including a benzyloxy group attached to a phenyl ring, a hydroxyl group, and a fluorine atom positioned on the aromatic ring. This compound is characterized by the molecular formula and has a CAS number of 1261894-42-1. The presence of the benzyloxy and hydroxyl groups contributes to its solubility in organic solvents and potential reactivity in various
This compound has been investigated for its potential biological activities. It shows promise in various fields, including:
4-(3-Benzyloxyphenyl)-2-fluorophenol has diverse applications across several domains:
The synthesis of 4-(3-Benzyloxyphenyl)-2-fluorophenol typically involves multi-step organic reactions. Common methods include:
Research into interaction studies of 4-(3-Benzyloxyphenyl)-2-fluorophenol reveals its ability to bind to various biological macromolecules. This includes studies focusing on:
Several compounds share structural similarities with 4-(3-Benzyloxyphenyl)-2-fluorophenol. These include:
| Compound Name | Structure/Functional Group Differences | Unique Features |
|---|---|---|
| 4-(3-Benzyloxyphenyl)-2-fluorobenzoic acid | Contains a carboxylic acid group instead of a hydroxyl group | Acidic properties may influence solubility and reactivity |
| 4-(3-Benzyloxyphenyl)benzonitrile | Features a nitrile group instead of a hydroxyl group | Potentially different reactivity due to electron-withdrawing nature of nitrile |
| 4-(3-Benzyloxyphenyl)-2-fluorobenzaldehyde | Has an aldehyde group in place of the hydroxyl group | Aldehyde may provide different reactivity patterns in synthesis |
Uniqueness: The combination of functional groups in 4-(3-Benzyloxyphenyl)-2-fluorophenol grants it distinct chemical reactivity and biological activity, particularly due to the stability imparted by the fluorine atom and the hydrophobic nature of the benzyloxy group. This makes it valuable for research and development compared to its analogs.